molecular formula C7H4FNO2 B1625098 7-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 855996-66-6

7-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1625098
CAS No.: 855996-66-6
M. Wt: 153.11 g/mol
InChI Key: HHJCSHZCHBARDP-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]isoxazol-3(2H)-one ( 855996-66-6) is a fluorinated heterocyclic compound with the molecular formula C 7 H 4 FNO 2 and a molecular weight of 153.11 g/mol . As a benzoisoxazole derivative, it serves as a versatile building block in medicinal chemistry and pharmaceutical research. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Isoxazole derivatives are prominent scaffolds in drug discovery due to their wide spectrum of biological activities and typically low cytotoxicity . Research indicates that fluorinated isoxazole compounds, in particular, are of significant interest for their potential in developing new therapeutic agents . These derivatives are investigated for various pharmacological applications, including serving as anticancer agents through mechanisms such as aromatase inhibition, apoptosis induction, and tubulin inhibition . Furthermore, the isoxazole core is explored for its antimicrobial, antiviral, anti-inflammatory, and immunomodulatory properties . Recent studies highlight the role of trisubstituted isoxazoles as novel, potent allosteric inverse agonists of the nuclear receptor RORγt, a promising target for treating autoimmune diseases . The presence of electronegative substituents, such as fluorine, is often associated with enhanced biological potency in these compounds . This makes this compound a valuable precursor for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. Hazard Statements: H302-H315-H319-H335

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCSHZCHBARDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472615
Record name 7-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855996-66-6
Record name 7-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Fluorobenzo D Isoxazol 3 2h One and Its Analogues

Foundational Synthetic Approaches to the Benzisoxazole Core

The construction of the benzisoxazole ring system is a cornerstone in the synthesis of a wide array of functionalized molecules. Over the years, a variety of synthetic routes have been developed, ranging from traditional ring-closing methods to more contemporary metal-catalyzed and cycloaddition reactions.

Classical Ring Closure Reactions

Traditional methods for synthesizing the 1,2-benzisoxazole (B1199462) core primarily rely on the formation of the five-membered ring through intramolecular cyclization. chim.it These approaches typically involve two main pathways: C–O bond formation and N–O bond formation. chim.it

In the C–O bond formation route, the cyclization is commonly initiated under basic conditions, starting from o-substituted aryl oximes. chim.it Conversely, the N–O bond formation pathway utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as the starting materials. chim.it These precursors are often readily accessible from corresponding carbonyl compounds, making these classical methods widely employed for preparing various benzisoxazoles. chim.it Another established method involves the reaction of hydroxylamine (B1172632) with 4-hydroxycoumarins to produce benzisoxazole-3-acetic acids, which can then be converted to other 3-substituted derivatives. chim.it The reductive cleavage of the N-O bond in the isoxazole (B147169) ring is a known reaction, influenced by the higher electronegativity of the oxygen atom compared to the adjacent nitrogen. researchgate.net

Cycloaddition Reactions (e.g., [3+2]-Cycloaddition of Arynes with Nitrile Oxides)

A powerful and more direct strategy for constructing the benzisoxazole skeleton involves the [3+2]-cycloaddition of arynes with nitrile oxides. nih.govacs.org This method allows for the simultaneous formation of both a C–C and a C–O bond. chim.it In this reaction, both the aryne and the nitrile oxide are highly reactive intermediates that can be generated in situ. nih.govacs.org A common approach involves the use of o-(trimethylsilyl)aryl triflates as aryne precursors and chlorooximes as nitrile oxide precursors, with a fluoride (B91410) anion source like cesium fluoride (CsF) to induce the formation of both reactive species. nih.govnih.gov

The efficiency of this cycloaddition can be sensitive to reaction conditions. For instance, the rate of formation of the nitrile oxide can sometimes outpace the cycloaddition, leading to dimerization of the nitrile oxide. nih.govacs.org To optimize the yield of the desired benzisoxazole, strategies such as using an excess of the aryne precursor or the slow addition of the chlorooxime have been successfully employed. nih.govacs.org This methodology has proven to be quite general, tolerating a variety of functional groups on both the aryne and nitrile oxide components and providing access to a diverse range of substituted benzisoxazoles under mild conditions. nih.govacs.org Both electron-rich and electron-poor aryne precursors can participate effectively in the reaction. nih.govacs.org

Table 1: Examples of [3+2] Cycloaddition for Benzisoxazole Synthesis This table presents a selection of substituted benzisoxazoles synthesized via the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, highlighting the versatility of this method.

Aryne Precursor Chlorooxime Product Yield (%) Reference
o-(trimethylsilyl)phenyl triflate 4-Methoxybenzoyl chloride oxime 3-(4-Methoxyphenyl)benzo[d]isoxazole 90 nih.govacs.org
3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate Benzoyl chloride oxime 5,6-Dimethoxy-3-phenylbenzo[d]isoxazole 65 nih.govacs.org
3,4-Difluoro-o-(trimethylsilyl)phenyl triflate Benzoyl chloride oxime 5,6-Difluoro-3-phenylbenzo[d]isoxazole 36 nih.gov
o-(trimethylsilyl)phenyl triflate 3-Thiophenecarbonyl chloride oxime 3-(Thiophen-3-yl)benzo[d]isoxazole 54 nih.govacs.org
o-(trimethylsilyl)phenyl triflate 3-(N-Methylindolyl)chlorooxime 3-(1-Methyl-1H-indol-3-yl)benzo[d]isoxazole 61 nih.gov

Metal-Catalyzed Annulation Strategies

Modern synthetic chemistry has introduced metal-catalyzed reactions as efficient alternatives for constructing heterocyclic cores. For benzisoxazoles, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes represents a significant advancement. rsc.org This method proceeds via the activation of C–H bonds ortho to the oxygen of the phenol-derived O–N bond, leading to the concurrent formation of C–C and C=N bonds while keeping the O–N bond intact. rsc.org This strategy has been successfully applied to the synthesis of pharmaceutically relevant intermediates. rsc.org

In a different approach, a Lewis acid-catalyzed annulation provides a convergent route to 2,1-benzisoxazoles. acs.org This method utilizes the reaction of glyoxylate (B1226380) esters with nitrosoarenes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). acs.org The reaction is proposed to involve an unusual umpolung addition of the glyoxylate to the nitrosobenzene, followed by a novel type of Friedel–Crafts cyclization. acs.org This process is atom-economical and furnishes a range of 2,1-benzisoxazoles in moderate to high yields under convenient conditions. acs.org

Advanced and Selective Fluorination Methodologies for Heterocycles

The introduction of fluorine into heterocyclic scaffolds can profoundly influence their properties. beilstein-journals.orgrsc.org Consequently, the development of selective fluorination methods is of great interest.

Direct Fluorination Techniques

Direct C–H fluorination offers an atom-economical approach to introduce fluorine into a molecule. One such method involves the use of electrophilic fluorinating agents. For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the direct mono- and difluorination of alkyl heterocycles. rsc.orgnih.gov This process relies on the transient sulfonylation of the heterocycle by the fluorinating agent. rsc.orgnih.gov

Another approach to direct fluorination involves the use of reagents such as Selectfluor. nih.gov While examples of direct C-H fluorination using fluorine-containing radicals are less common, they can be a very effective and concise method for synthesizing fluorinated N-heterocycles. beilstein-journals.org For example, photofluorination with fluoroxytrifluoromethane has been used to synthesize L-cis-3-fluoroazetidine-2-carboxylic acid from the corresponding amino acid. beilstein-journals.org The choice of fluorinating agent is critical, with a historical development from highly reactive elemental fluorine to more manageable N-F reagents like N-fluoropyridinium salts and N-fluoroquinuclidinium fluoride. beilstein-journals.org

Introduction of Fluoro-Functional Groups

Besides direct fluorination, the introduction of fluorine-containing functional groups, such as fluoroalkyl groups, is a key strategy. nih.gov Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for introducing various fluorinated groups onto (hetero)aromatic systems. nih.gov These reagents can be used to synthesize heterocycles bearing emergent fluorinated substituents. nih.gov

The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition reactions, which is a valuable strategy for constructing fluoroalkylated heterocycles. nih.gov For example, fluorinated 1,3-dipoles show high reactivity towards electron-rich dipolarophiles, and [3+2]-cycloadditions with thiocarbonyl dipolarophiles are particularly important for building fluoroalkylated sulfur heterocycles. nih.gov

Synthesis of 7-Fluorobenzo[d]isoxazol-3(2H)-one and Key Precursors

The synthesis of this compound typically proceeds through the formation and subsequent cyclization of a key precursor, 2-fluoro-6-hydroxybenzaldehyde (B135551) oxime. This precursor is synthesized from commercially available starting materials such as 3-fluorophenol (B1196323).

A plausible synthetic route begins with the formylation of a protected 3-fluorophenol to introduce an aldehyde group ortho to the hydroxyl group. The resulting 2-fluoro-6-hydroxybenzaldehyde is then converted to its oxime, which undergoes intramolecular cyclization to yield the desired this compound.

Key Precursor Synthesis: 2-Fluoro-6-hydroxybenzaldehyde

A common method for the synthesis of 2-fluoro-6-hydroxybenzaldehyde involves the ortho-formylation of 3-fluorophenol. To achieve regioselectivity, the hydroxyl group is often protected prior to formylation. The Reimer-Tiemann reaction or Duff reaction can be employed for the introduction of the aldehyde group. Alternatively, a more modern approach involves the lithiation of a protected 3-fluorophenol followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) google.com.

Oxime Formation and Cyclization

The synthesized 2-fluoro-6-hydroxybenzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to form 2-fluoro-6-hydroxybenzaldehyde oxime . The subsequent intramolecular cyclization of the oxime to form the benzisoxazole ring can be achieved under various conditions. A common method involves heating the oxime in the presence of a dehydrating agent or a base, which facilitates the nucleophilic attack of the hydroxyl group onto the oxime carbon, followed by elimination of water to yield this compound.

Table 1: Key Synthetic Steps for this compound

Step Reaction Key Reagents Precursor/Intermediate
1 Protection of Phenolic Hydroxyl Protecting group (e.g., Isopropyl) 3-Fluorophenol
2 Ortho-formylation n-BuLi, DMF Protected 3-fluorophenol
3 Deprotection Acidic workup Protected 2-fluoro-6-hydroxybenzaldehyde
4 Oximation Hydroxylamine hydrochloride, Base 2-Fluoro-6-hydroxybenzaldehyde

Derivatization Strategies for this compound

The nitrogen atom at the 2-position of the this compound ring is a key site for derivatization. N-substitution reactions, such as N-alkylation and N-arylation, are commonly employed to introduce a variety of substituents, which can significantly modulate the biological activity of the resulting compounds.

N-alkylation is typically achieved by treating the parent benzisoxazolone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF or acetone (B3395972) nih.govnih.gov. This reaction introduces an alkyl group onto the nitrogen atom. Similarly, N-arylation can be accomplished through coupling reactions, for instance, the Buchwald-Hartwig amination, using an aryl halide and a suitable palladium catalyst and ligand system.

The incorporation of heterocyclic moieties is a widely used strategy in drug discovery to enhance pharmacological properties. Various heterocyclic rings, including piperidine (B6355638), pyrrolidine (B122466), triazine, pyrazole (B372694), and triazole, can be appended to the 7-fluorobenzisoxazole scaffold.

Piperidine and Pyrrolidine: These saturated heterocycles are often introduced via N-alkylation of the piperidine or pyrrolidine nitrogen with a benzisoxazole derivative bearing a suitable leaving group, such as a halogenated alkyl chain attached to the 3-position of the benzisoxazole ring nih.govchemicalbook.com.

Triazine, Pyrazole, and Triazole: These aromatic heterocycles can be synthesized onto the benzisoxazole core or coupled to it. For instance, a triazole ring can be formed via a [3+2] cycloaddition reaction between an azide-functionalized benzisoxazole and an alkyne (or vice versa), often catalyzed by copper(I) in what is known as a "click" reaction nih.govresearchgate.netnih.govrsc.org. Pyrazole derivatives can be synthesized by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound that has been previously attached to the benzisoxazole scaffold.

Commonly used linkers include flexible alkyl chains such as butoxy (-O-(CH₂)₄-) and propoxy (-O-(CH₂)₃-) groups. These are typically introduced by reacting the hydroxyl group of a precursor, like 2-fluoro-6-hydroxybenzaldehyde, with a dihaloalkane (e.g., 1,4-dibromobutane) before the cyclization to form the benzisoxazole ring. The remaining terminal halide can then be used for coupling with another molecule. Another strategy involves the use of thioether or amide linkages to connect different parts of the molecule nih.gov.

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of benzisoxazole derivatives.

A notable one-pot synthesis for a related 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole involves the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride in the presence of an inorganic base. This method combines oximation and cyclization in a single step google.com. Another powerful one-pot approach is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, which provides a direct route to functionalized benzisoxazoles under mild conditions nih.gov. These methodologies can be adapted for the synthesis of 7-fluorobenzisoxazole derivatives.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For benzisoxazole synthesis, several greener alternatives to traditional methods have been explored.

One approach involves the use of recyclable catalysts and solvent-free conditions. For example, the synthesis of related benzoxazoles has been achieved using an imidazolium (B1220033) chlorozincate ionic liquid supported on magnetic nanoparticles as a catalyst under ultrasound irradiation, with water being the only byproduct bohrium.comnih.gov. Another green method utilizes microwave irradiation to accelerate reactions in environmentally benign solvents like water and isopropanol, often eliminating the need for a catalyst nih.gov. These techniques offer advantages such as shorter reaction times, higher yields, and easier product purification.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Fluoro-6-hydroxybenzaldehyde
2-Fluoro-6-hydroxybenzaldehyde oxime
3-Fluorophenol
N,N-dimethylformamide (DMF)
6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
Hydroxylamine hydrochloride
Piperidine
Pyrrolidine
Triazine
Pyrazole
Triazole
1,4-Dibromobutane

Modern Synthetic Techniques for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of benzoxazolinones and isoxazolidines. beilstein-archives.orgresearchgate.net

For instance, the condensation of substituted isatins with malonic and cyanoacetic acids to form 3-hydroxy-2-oxindoles has been efficiently achieved using microwave irradiation. nih.gov This method provides access to novel 2-oxindole derivatives in high yields (up to 98%) within a short reaction time of 5–10 minutes. nih.gov Similarly, new imide and formamide (B127407) derivatives of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones have been synthesized more efficiently through microwave-assisted reactions compared to traditional methods. researchgate.net The synthesis of new isoxazolidin-5-carboxylates via microwave-assisted 1,3-dipolar cycloadditions of aldonitrones with methacrylate (B99206) esters has also been reported, proceeding with high regioselectivity. beilstein-archives.org

ProductReactantsConditionsYieldReference
3-Hydroxy-2-oxindolesSubstituted isatins, Malonic/Cyanoacetic acidsMicrowave, 5-10 minUp to 98% nih.gov
Imide derivatives of 2(3H)-benzoxazolinones6-amino precursors, Succinic/Maleic/Phthalic anhydrideMicrowaveMore efficient than conventional researchgate.net
Isoxazolidin-5-carboxylatesAldonitrones, Methacrylate estersMicrowave-assisted 1,3-dipolar cycloadditionGood, regioselective beilstein-archives.org

Click Chemistry Applications

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes the use of highly reliable and selective reactions for the rapid synthesis of new molecules. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, is widely used to form stable 1,2,3-triazole linkages. illinois.edund.edunih.gov This methodology has found extensive applications in drug discovery, materials science, and bioconjugation. nd.edunih.gov

The principles of click chemistry are centered on modularity, high yields, insensitivity to oxygen and water, and the use of readily available starting materials. illinois.edu These reactions are ideal for creating libraries of compounds for screening purposes. For example, click chemistry has been employed to visualize and track complex biopolymers and to study the cellular targets of α,β-unsaturated carbonyls by attaching fluorescent tags. nd.edunih.gov The strain-promoted alkyne-nitrone cycloaddition (SPANC) is another metal-free click reaction used for live-cell labeling, producing N-alkylated isoxazolines. wikipedia.org

Reaction TypeKey FeaturesApplications
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)High yield, stereospecific, insensitive to oxygen/water. illinois.eduDrug discovery, bioconjugation, materials science. nd.edunih.gov
Strain-promoted alkyne-nitrone cycloaddition (SPANC)Metal-free, fast kinetics. wikipedia.orgLive cell labeling. wikipedia.org
Nucleophilic ring-openingHigh yielding, stereospecific, regioselective. illinois.eduSynthesis of diverse molecular frameworks. illinois.edu

Diversity-Oriented Synthesis (DOS) and Rapid Analogue Synthesis (RAS)

Diversity-oriented synthesis (DOS) is a strategy aimed at producing structurally diverse small molecules in an efficient manner. beilstein-journals.org This approach is particularly valuable in drug discovery for exploring new chemical space and identifying novel bioactive compounds. beilstein-journals.orgnih.gov DOS can be applied by building diversity during the construction of a molecular skeleton or by functionalizing a pre-existing scaffold. beilstein-journals.org

An example of DOS is the synthesis of 17-spirosteroids from 17-ethynyl-17-hydroxysteroids through a one-pot ring-closing enyne metathesis and Diels-Alder reaction sequence under microwave irradiation. beilstein-journals.org This method allows for the generation of a collection of complex and diverse steroid derivatives. beilstein-journals.org Another application involves the synthesis of spirothiazolidinedione derivatives via a [2 + 2 + 2] cyclotrimerization strategy, leading to compounds with potential anticancer activity. beilstein-journals.org The synthesis of pyrazole derivatives from flavones and isoflavones also exemplifies a DOS approach to discover new antifungal agents. nih.gov

StrategyCore Scaffold/ReactionOutcomeReference
One-pot RCEYM/Diels-Alder17-Ethynyl-17-hydroxysteroidsDiverse 17-spirosteroids beilstein-journals.org
[2+2+2] CyclotrimerizationThiazolidine-2,4-dionesSpirocyclic thiazolidinediones beilstein-journals.org
One-pot reaction with hydrazineFlavones and IsoflavonesDiaryl-1H-pyrazole derivatives nih.gov

Scalability and Reproducibility in Advanced Synthetic Protocols

The scalability and reproducibility of synthetic methods are critical for the practical application of newly discovered compounds, particularly in medicinal chemistry and materials science. While modern techniques like microwave-assisted synthesis and click chemistry offer efficiency, ensuring these processes are scalable is a key challenge.

Research into isoxazole and its analogues has highlighted various synthetic routes, some of which have been evaluated for their potential in producing compounds with therapeutic properties, such as anti-inflammatory and antitumor activities. nih.gov For instance, the synthesis of certain indolyl-isoxazoles has demonstrated good anti-inflammatory activity. nih.gov The development of efficient and scalable syntheses for such compounds is crucial for further preclinical and clinical evaluation.

The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to maintain yield and purity. While the provided sources emphasize the efficiency and diversity of modern synthetic methods, detailed studies on the scalability and reproducibility of the synthesis of this compound and its specific analogues are areas that warrant further investigation to facilitate their potential applications.

Structural Design and Structure Activity Relationship Sar Studies of 7 Fluorobenzo D Isoxazol 3 2h One Derivatives

Rational Design Principles for New Chemical Entities

The development of new chemical entities based on the 7-Fluorobenzo[d]isoxazol-3(2H)-one scaffold is guided by established medicinal chemistry principles. These strategies aim to optimize potency, selectivity, and drug-like properties. nih.gov

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design. nih.govcambridgemedchemconsulting.com In the context of benzisoxazole derivatives, the benzisoxazole heterocycle itself has been successfully used as a bioisosteric replacement for a benzoyl group in certain enzyme inhibitors. nih.gov This suggests that the core scaffold of this compound provides a valuable framework for interaction with biological targets.

Scaffold hybridization, or scaffold hopping, involves replacing a central molecular core with a different one to explore new chemical space, improve properties, or circumvent patent issues. nih.govresearchgate.net For instance, a rigidification strategy was applied to a preclinical candidate, donecopride, by incorporating a benzisoxazole ring, leading to a novel series of multitarget-directed ligands. nih.govnih.gov This approach highlights the utility of the benzisoxazole scaffold in creating hybrid molecules with tailored activities. nih.govnih.gov

Fragment-Based Drug Design Incorporating Fluorinated Benzisoxazoles

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.orgbiosolveit.de These fragments are then optimized, often by "growing" or "linking" them, to create a more potent lead compound. biosolveit.debiosolveit.de The this compound moiety can be considered a valuable fragment due to its structural features and the presence of the fluorine atom, which can participate in specific interactions with a target protein. nih.gov

The process of FBDD typically involves:

Fragment Screening: Identifying low-molecular-weight fragments that bind to the target, often using techniques like X-ray crystallography or NMR spectroscopy. wikipedia.orgnih.gov

Fragment-to-Lead Optimization: Chemically modifying the identified fragments to improve their binding affinity and drug-like properties. This can involve adding functional groups to explore unoccupied pockets in the binding site (fragment growing) or connecting two different fragments that bind to adjacent sites (fragment linking). biosolveit.debiosolveit.denih.gov

The inherent characteristics of fragments, such as high water solubility and efficient binding, make them excellent starting points for developing novel inhibitors. wikipedia.orgbiosolveit.de

Influence of Fluorine Substitution on Molecular Recognition

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. tandfonline.comproquest.com The unique properties of the fluorine atom significantly alter the molecule's interaction with its biological target. tandfonline.combenthamscience.com

Electronic Effects of Fluorine on Receptor Interactions

The high electronegativity of fluorine is its most defining characteristic, leading to a highly polarized carbon-fluorine (C-F) bond. tandfonline.comnih.govmdpi.com This polarization can have several profound effects on receptor interactions:

Altered Acidity/Basicity: Fluorine's strong electron-withdrawing inductive effect can lower the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic. mdpi.com This change can influence a drug's ionization state, solubility, and ability to cross biological membranes. nih.gov

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole interactions with the receptor, potentially increasing binding affinity. benthamscience.commdpi.com Molecular recognition of the fluorine atom itself can be a crucial factor in the selectivity of an enzyme for its substrate. nih.gov

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. tandfonline.combenthamscience.com However, the effect of fluorination on lipophilicity is complex and depends on the specific chemical environment. mdpi.com

Conformational Preferences and Stereoelectronic Effects

While fluorine is only slightly larger than hydrogen, its presence can exert significant control over a molecule's three-dimensional shape, or conformation. tandfonline.comnih.gov This is due to stereoelectronic effects, which are interactions involving the alignment of electron orbitals.

Gauche Effect: The tendency for a fluorine atom to prefer a gauche (60°) rather than an anti (180°) conformation relative to an adjacent electronegative atom or electron-donating group is a well-known stereoelectronic phenomenon. nih.gov This effect can lock a molecule into a specific conformation that is optimal for binding to a receptor.

Impact on Recognition: By enforcing a specific conformation, fluorine substitution can lead to altered or even inverted molecular recognition by an enzyme or receptor. nih.gov This conformational control is a powerful tool in designing selective drugs. nih.govd-nb.inforesearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. nih.gov For benzisoxazole derivatives, SAR studies have provided valuable insights for lead optimization.

For example, in a series of N-benzylpiperidine benzisoxazoles designed as acetylcholinesterase inhibitors, substitutions on the benzisoxazole ring were investigated. It was found that electron-donating groups and some electron-withdrawing groups could increase the inhibitory activity compared to the unsubstituted compound. nih.gov Specifically, a methoxy (B1213986) group at the C4-position resulted in submicromolar inhibition. nih.gov

Systematic modifications of different parts of a lead compound and the subsequent evaluation of their biological activity allow researchers to build a comprehensive SAR model. This model then guides the design of new analogs with improved potency and selectivity. nih.govmersin.edu.trmdpi.comnih.gov

The table below illustrates a hypothetical SAR study on this compound derivatives, demonstrating how different substitutions might affect a hypothetical biological activity.

Compound R1 Substitution R2 Substitution Relative Potency
1 HH1x
2 5-ClH5x
3 6-OCH3H2x
4 HCH30.5x
5 5-ClCH33x

This table is for illustrative purposes only and does not represent actual experimental data.

Such studies are fundamental to the iterative process of drug discovery, enabling the refinement of molecules like this compound into optimized therapeutic candidates. nih.govresearchgate.netresearchgate.netsemanticscholar.org

Impact of Substituent Position and Nature on Bioactivity

The biological activity of derivatives of this compound is highly dependent on the position and chemical nature of various substituents. The strategic placement of different functional groups on the benzisoxazole ring system can lead to significant variations in potency and selectivity towards biological targets.

Research into related heterocyclic structures like benzimidazoles, which share some structural similarities with benzisoxazoles, has demonstrated the profound impact of substituents. For example, in the development of anticancer agents, different substituents on the benzimidazole (B57391) core have been shown to modulate activity against various cancer cell lines. researchgate.net Similarly, for benzodioxane derivatives, substitutions at the 7-position were found to influence their antibacterial activity by affecting their interaction with the FtsZ protein. nih.gov

In a study on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, the introduction of specific alkyl groups at the C9 or N9 positions was found to mitigate mutagenicity concerns, highlighting the critical role of substituent choice in defining the pharmacological and toxicological profile of a molecule. nih.gov While these examples are not on the exact this compound core, they underscore the principle that modifications to the core structure, including the nature and position of substituents, are a key strategy in medicinal chemistry to fine-tune biological activity.

Table 1: Impact of Substituent Modifications on Bioactivity (Illustrative Examples from Related Scaffolds)

Scaffold Substituent Position Substituent Type Impact on Bioactivity
BenzimidazoleVariousElectron-donating/withdrawing groupsModulated anticancer activity
Benzodioxane7-positionVariousInfluenced antibacterial activity
2,7-DiaminofluoreneC9 positionAlkyl groupsMitigated mutagenicity

Optimization of Linker Length and Flexibility

In the development of probes for tau protein, the linker connecting a benzothiazole (B30560) core was systematically modified. rsc.org The replacement of a trans-butadiene bridge with more stable 1,2,3-triazole, amide, and ester moieties demonstrated how linker choice affects target recognition. rsc.org While the triazole-linked compounds showed good visualization of Aβ plaques, they did not detect neurofibrillary tangles (NFTs). rsc.org In contrast, derivatives with amide and ester linkers were able to observe NFTs, indicating that the linker's nature is crucial for specific target interactions. rsc.org

Similarly, in the design of multi-target ligands, the linker connecting two pharmacophores must be carefully optimized to allow each part of the molecule to effectively interact with its respective target. The linker's rigidity or flexibility can dictate the spatial orientation of the pharmacophores, which is essential for achieving the desired dual activity.

Table 2: Influence of Linker Characteristics on Biological Activity (Illustrative Examples)

Core Scaffold Linker Type Key Finding
Benzothiazole1,2,3-TriazoleGood visualization of Aβ plaques, but failed to detect NFTs. rsc.org
BenzothiazoleAmide and EsterSuccessful observation of NFTs. rsc.org

Role of Ancillary Pharmacophores on Target Affinity and Selectivity

The attachment of additional pharmacophoric groups to the this compound core is a common strategy to enhance target affinity and selectivity. These ancillary pharmacophores can provide additional binding interactions with the target protein, leading to improved potency and a more desirable pharmacological profile.

For instance, a series of N-benzylpiperidine benzisoxazoles were developed as potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov In this case, the N-benzylpiperidine moiety acts as an ancillary pharmacophore that complements the benzisoxazole core. The combination of these two groups resulted in compounds with high affinity for AChE. nih.gov Particularly, the introduction of N-acetyl and morpholino groups on the ancillary pharmacophore led to outstanding selectivity for acetylcholinesterase over butyrylcholinesterase. nih.gov

Molecular modeling studies of these N-benzylpiperidine benzisoxazoles revealed that key amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 are involved in the binding of these inhibitors to AChE. nih.gov This highlights how the ancillary pharmacophore can orient the molecule within the active site to maximize favorable interactions and achieve high affinity and selectivity.

Table 3: Effect of Ancillary Pharmacophores on Target Interaction (AChE Inhibitors)

Compound Ancillary Group AChE IC50 (nM) Selectivity (vs. BuChE)
1gN-acetyl3> 3 orders of magnitude
1jMorpholino0.8> 3 orders of magnitude

Multi-Target Ligand Design Based on the Benzisoxazole Core

The complexity of many diseases, which often involve multiple biological pathways, has driven interest in the development of multi-target ligands. benthamscience.compharmacologyonline.org These are single molecules designed to interact with two or more distinct biological targets, offering potential advantages over single-target drugs or combination therapies. benthamscience.com The benzisoxazole scaffold, being a privileged structure, is an attractive starting point for the design of such multi-target agents. nih.gov

The design of multi-target ligands often involves combining two or more pharmacophores into a single hybrid molecule. pharmacologyonline.org The benzisoxazole core can serve as a central scaffold to which other pharmacophoric elements are attached. For example, in a study focused on developing multi-target anticancer agents, a benzimidazole-triazole hybrid was designed to inhibit EGFR, VEGFR-2, and Topo II. nih.gov This approach demonstrates the feasibility of using a heterocyclic core, analogous to benzisoxazole, to create molecules with activity against multiple cancer-related targets.

The development of multi-target-directed ligands (MTDLs) is a growing area of research, particularly for complex conditions like neurodegenerative diseases. mdpi.com In silico methods are increasingly being used to identify and optimize compounds that can modulate several targets simultaneously. mdpi.com A benzisoxazole-based core could be incorporated into such design strategies, aiming to create novel therapeutics with enhanced efficacy for multifactorial diseases.

Pharmacological Investigations and Target Engagement of 7 Fluorobenzo D Isoxazol 3 2h One Derivatives

In Vitro Pharmacological Screening Methodologies

The preclinical assessment of 7-Fluorobenzo[d]isoxazol-3(2H)-one derivatives and related compounds relies on a variety of established in vitro assays. These methods are crucial for elucidating the mechanism of action, determining potency and selectivity, and guiding further drug development efforts.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. This technique measures the ability of a non-labeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

In the study of compounds structurally related to the benzo[d]isoxazole scaffold, these assays are frequently used to screen for affinity at various G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. For instance, to assess dopamine receptor binding, radioligands like [³H]spiperone or [³H]SCH 23390 are used for D2-like and D1-like receptors, respectively. nih.gov Similarly, the affinity for sigma receptors, another important target class, can be determined using radiolabeled probes like ³H-pentazocine. researchgate.net The binding affinities of newly synthesized ligands are evaluated by their capacity to compete with these radioligands in tissues or cell lines expressing the receptor of interest. nih.govnih.gov For example, studies on N-phenylpiperazine analogs determined their Ki values at human D2 and D3 dopamine receptors expressed in cell membranes. mdpi.com

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying molecules that can modulate the activity of specific enzymes, which is a common mechanism for therapeutic intervention. These assays measure the concentration of a compound required to inhibit enzyme activity by 50%, known as the IC₅₀ value.

Derivatives of the isoxazole (B147169) and benzo[d]isoxazole core have been evaluated against a range of enzymatic targets.

Monoamine Oxidase (MAO): A series of 2,1-benzisoxazole derivatives, structural isomers of the core topic, were assessed for their ability to inhibit the human monoamine oxidase isoforms, MAO-A and MAO-B. nih.gov These flavoenzymes are crucial for metabolizing neurotransmitters. nih.gov

Tyrosine Kinases: Compounds based on a 3-amino-benzo[d]isoxazole structure have been evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor for hepatocyte growth factor implicated in cancer. nih.gov

Heat Shock Protein 90 (Hsp90): Certain isoxazole derivatives have been identified as potent inhibitors of Hsp90, a protein essential for the proliferation of cancer cells. nih.gov

Cyclooxygenase (COX): Isoxazole derivatives have been screened for their selective inhibition of COX-2, an enzyme involved in inflammation. nih.govresearchgate.net

The methodologies for these assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the resulting product formation.

Cellular Assays for Functional Activity

Cellular assays provide a more integrated view of a compound's biological effect by measuring its activity within a living cell. These assays are essential for confirming that receptor binding or enzyme inhibition translates into a functional cellular response.

For potential anticancer agents, a common approach is to evaluate their cytotoxic and anti-proliferative effects on human cancer cell lines. nih.govnih.gov For example, isoxazole derivatives have been tested on lines such as the human erythroleukemic K562 cells and glioblastoma U251-MG and T98G cells. nih.gov The IC₅₀ values for cytotoxicity are determined to quantify potency. nih.gov

Further mechanistic insights are gained through specific cellular assays:

Apoptosis Induction: To determine if a compound induces programmed cell death, assays that measure the activation of key proteins like caspases are used. The Muse™ Caspase 3/7 assay, for instance, uses a reagent that becomes fluorescent upon cleavage by active caspases. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M), revealing if a compound causes cell cycle arrest at a particular checkpoint. nih.gov

Angiogenesis Inhibition: The anti-angiogenic potential of a compound can be assessed using models like the wound healing migration assay with human umbilical vascular endothelial cells (HUVECs). This assay measures the ability of a compound to inhibit the migration of endothelial cells, a key step in the formation of new blood vessels. nih.gov

Functional Receptor Activity: To determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a specific receptor, functional assays are employed. For D2-like dopamine receptors, this often involves measuring the inhibition of forskolin-stimulated adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com

Modulation of Specific Biological Targets

Research into this compound and its analogs has often centered on their interaction with neurotransmitter systems, particularly dopamine receptors, which are key targets for treating neurological and psychiatric disorders.

Neurotransmitter Receptors

The benzo[d]isoxazole moiety is a recognized pharmacophore in the design of ligands for various neurotransmitter receptors. Its structural features allow for targeted interactions that can modulate receptor function.

The dopamine D2 and D3 receptors, members of the D2-like family of GPCRs, are highly homologous and represent primary targets for antipsychotic and anti-Parkinsonian drugs. nih.gov The benzisoxazole scaffold is a key feature in several established ligands for these receptors, such as the antipsychotic drug risperidone (B510). elifesciences.org

Derivatives are frequently evaluated for their binding affinity and selectivity at these two receptor subtypes using radioligand binding assays. High affinity for the D3 receptor, often coupled with selectivity over the D2 receptor, is a sought-after profile for developing treatments for conditions like substance abuse and Parkinson's disease-related dyskinesia. mdpi.com

Studies have shown that modifications to the parent structure can significantly influence affinity and selectivity. For example, dansyl-labeled fluorescent ligands incorporating privileged scaffolds for D2-like receptors have demonstrated high binding affinities, with Ki values in the low nanomolar range, particularly for the D3 receptor subtype. nih.gov Similarly, certain N-phenylpiperazine analogs have been found to bind to the human D3 receptor with nanomolar affinity and substantial selectivity over the D2 receptor. mdpi.com The functional consequence of this binding is then assessed in cellular assays, where compounds can be characterized as agonists, partial agonists, or antagonists based on their effect on intracellular signaling pathways. mdpi.comresearchgate.net

The tables below summarize representative findings from pharmacological studies on compounds containing isoxazole or benzisoxazole scaffolds, illustrating their interaction with dopamine D2 and D3 receptors.

Table 1: Binding Affinities of Selected Ligands at Dopamine D2 and D3 Receptors This table presents a selection of data from various studies to illustrate the range of binding affinities observed for different chemical scaffolds targeting dopamine receptors. Ki is the inhibition constant, with lower values indicating higher affinity.

Compound Class/NameTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity (D₂/D₃ Ratio)Source
Dansyl-labeled LigandD₂R0.44- nih.gov
Dansyl-labeled LigandD₃R0.29- nih.gov
N-phenylpiperazine Analog (LS-3-134)D₃R~0.2>150-fold mdpi.com
N-phenylpiperazine Analog (Compound 6a )D₃RNanomolar~500-fold mdpi.com
Dihydroquinolin-2(1H)-one (Compound 6 )D₂R< 0.3>50-fold researchgate.net
Dihydroquinolin-2(1H)-one (Compound 7 )D₂R< 0.3>50-fold researchgate.net

Table 2: Functional Activity of Selected Ligands at Dopamine D2 and D3 Receptors This table provides examples of the functional characterization of compounds at dopamine receptors.

Compound Class/NameReceptorFunctional ActivityAssay TypeSource
Dihydroquinolin-2(1H)-one (Compound 6 )D₂, D₃Partial AgonistCellular Signaling researchgate.net
Dihydroquinolin-2(1H)-one (Compound 7 )D₂, D₃Partial AgonistCellular Signaling researchgate.net
N-phenylpiperazine Analog (WC10)D₃RWeak Partial Agonist / AntagonistForskolin-stimulated adenylyl cyclase researchgate.net
N-phenylpiperazine Analog (WC26)D₃RPartial AgonistForskolin-stimulated adenylyl cyclase researchgate.net
N-phenylpiperazine Analog (WC44)D₃RAgonistForskolin-stimulated adenylyl cyclase researchgate.net
Indanylamine-based Ligand (Compound 10a-c )D₂RAgonistCellular Signaling nih.gov
Serotonin Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)

Derivatives of this compound have been investigated for their interaction with various serotonin (5-HT) receptor subtypes, which are crucial targets for therapeutic agents in a range of neurological and psychiatric disorders. nih.gov

Research has shown that certain arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione exhibit significant affinity for 5-HT1A and 5-HT2A receptors. nih.gov Specifically, compounds 2 and 3 in one study were identified as potent 5-HT1A receptor ligands with Ki values between 12-15 nM. nih.gov The same group of compounds also demonstrated high activity as 5-HT2A receptor ligands (Ki 15-28 nM). nih.gov The modulation of these receptors is a key mechanism for many antidepressant medications. nih.gov

The 5-HT7 receptor is another subtype that has garnered interest. It is distributed in areas of the brain like the thalamus, hypothalamus, and hippocampus and is implicated in processes such as circadian rhythms and pain modulation. nih.gov Antagonists of the 5-HT7 receptor, such as SB-269970, have shown the ability to counteract stress-induced impairments in synaptic plasticity. biorxiv.org While direct studies on this compound derivatives and 5-HT4, 5-HT6, and 5-HT2C receptors are less prevalent in the provided context, the broad screening of related heterocyclic compounds suggests that these receptors are viable targets for novel psychoactive drugs.

The diverse actions of serotonin are mediated by at least seven receptor families (5-HT1–5-HT7), many of which have multiple subtypes. nih.gov These receptors are involved in a wide array of physiological functions, including mood, sleep, appetite, and pain perception. nih.govnih.gov For instance, 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7 receptors are known to be involved in the modulation of pain within the central nervous system. nih.gov

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their antagonistic activity at 5-HT3 receptors. nih.gov One of the most potent compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, displayed a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov

Table 1: Serotonin Receptor Binding Affinity of Select Compounds

Compound/Derivative Class Receptor Subtype Activity (Ki, nM) Reference
8-alkoxy-purine-2,6-dione (Cmpd 2, 3) 5-HT1A 12-15 nih.gov
8-alkoxy-purine-2,6-dione 5-HT2A 15-28 nih.gov
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride 5-HT3 0.055 nih.gov

Enzymes

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several studies have explored isoxazole and related heterocyclic derivatives as AChE inhibitors.

A series of novel benzo[d]oxazole derivatives were synthesized and showed potent inhibition of both AChE and butyrylcholinesterase (BChE). nih.gov Compounds 6a and 6j from this series were particularly effective, with IC50 values for AChE inhibition in the range of 1.03-1.35 μM. nih.gov Docking studies suggested that the inhibitory action is mainly driven by hydrophobic pi forces within the enzyme's active site. nih.gov

In another study, indole-isoxazole carbohydrazide (B1668358) derivatives were designed as multi-target agents for Alzheimer's disease. nih.gov Compound 5d emerged as a potent and selective AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM, exhibiting a competitive inhibition pattern. nih.gov

Furthermore, thirteen benzothiazolone derivatives were synthesized and evaluated, with most showing higher inhibitory activity against BChE than AChE. mdpi.com However, they still demonstrated AChE inhibitory potential. mdpi.com Similarly, a series of naphtho[1,2-e] drugbank.comnih.govoxazine derivatives were designed and synthesized, showing promise as AChE inhibitors. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Select Derivatives

Derivative Class Compound AChE IC50 (μM) Reference
Benzo[d]oxazole 6a 1.03 nih.gov
Benzo[d]oxazole 6j 1.35 nih.gov
Indole-isoxazole carbohydrazide 5d 29.46 nih.gov

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor. nih.govchemrxiv.org Inhibition of DAAO is being explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor dysfunction is implicated. nih.govresearchgate.net

A series of compounds based on a benzo[d]isoxazol-3-ol (B1209928) core structure have been identified as competitive inhibitors of DAAO. nih.gov The potency of these inhibitors was found to be sensitive to substitutions on the core structure, with smaller groups like fluoro, chloro, and methyl at the 5 or 6 positions moderately improving affinity. nih.gov The 6-chloro analog (CBIO) was the most potent in this series, with an IC50 of 188 nM. nih.gov Another study also highlighted 5-chloro-benzo[d]isoxazol-3-ol (CBIO) as a potent DAAO inhibitor with an IC50 in the submicromolar range. nih.gov

While a study on indazole derivatives found them to be potent inhibitors of monoamine oxidase, they were not noteworthy as DAAO inhibitors. researchgate.net This highlights the chemical specificity required for potent DAAO inhibition.

Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity

Compound Core Structure DAAO IC50 (nM) Reference
CBIO 6-chlorobenzo[d]isoxazol-3-ol 188 nih.gov
CBIO 5-chlorobenzo[d]isoxazol-3-ol Submicromolar nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell signaling pathways, and its overactivity is implicated in various cancers. nih.gov Consequently, EGFR kinase inhibitors are a major class of anti-cancer drugs. mdpi.comnih.gov

A new series of isoxazole derivatives were synthesized and evaluated for their in vitro antitumor activity, with a focus on EGFR-tyrosine kinase (TK) inhibition. drugbank.com Compounds 10a, 10b, and 25a from this series showed the highest inhibitory activity against EGFR-TK, with IC50 values of 0.064, 0.066, and 0.054 µM, respectively. drugbank.com Docking studies confirmed that compound 25a fits well into the active site of EGFR-TK. drugbank.com

The development of EGFR-TK inhibitors has progressed through multiple generations to overcome resistance mutations. mdpi.com For example, gefitinib, a first-generation inhibitor, has an IC50 value of 0.033 µM against EGFR. mdpi.com The design of these inhibitors often involves creating molecules that can mimic ATP and block the autophosphorylation of the receptor. mdpi.com

Table 4: EGFR Kinase Inhibitory Activity of Select Isoxazole Derivatives

Compound EGFR-TK IC50 (μM) Reference
10a 0.064 drugbank.com
10b 0.066 drugbank.com
25a 0.054 drugbank.com

Fatty acid biosynthesis is an essential pathway for bacterial survival, making its enzymes attractive targets for new antibacterial agents. nih.gov The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial step of this process. nih.gov

A study focused on the discovery of novel bacterial FabH inhibitors identified a promising series of Pyrazol-Benzimidazole amides. nih.gov Compound 31 from this series exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 0.49-0.98 μg/mL against tested bacterial strains and an IC50 of 1.22 μM against E. coli FabH. nih.gov The mechanism of action was confirmed by the lack of inhibition in a FabH-deficient mutant strain. nih.gov

Another enzyme in fatty acid metabolism is Fatty Acid Amide Hydrolase (FAAH), which breaks down endocannabinoids. nih.gov A study on para-aminobenzohydrazide derivatives identified potent FAAH inhibitors, with compound 12 being the most potent with an IC50 value of 1.62 nM. nih.gov While distinct from FabH, this highlights the potential of targeting fatty acid-related enzymes with novel chemical scaffolds.

Table 5: Inhibitory Activity Against Fatty Acid Biosynthesis Enzymes

Compound Class Target Enzyme Compound Inhibitory Activity (IC50) Reference
Pyrazol-Benzimidazole amides E. coli FabH 31 1.22 μM nih.gov
para-Aminobenzohydrazide FAAH 12 1.62 nM nih.gov

Investigations into Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide range of pharmacological actions, highlighting their potential as lead compounds in drug discovery. The unique chemical structure allows for interactions with various biological targets, leading to effects such as anticonvulsant, antiplatelet, antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.

Anticonvulsant Activity

The isatin (B1672199) heterocyclic system, a related core structure, is a precursor to a large number of derivatives known for a wide array of pharmacological properties, including anticonvulsant effects. mdpi.com While specific studies on this compound itself are limited in this context, broader research into related heterocyclic compounds supports this potential. For instance, various pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in acute epilepsy models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov One highly active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more favorable ED₅₀ than the reference drug valproic acid in both the MES and 6 Hz tests. nih.gov These findings suggest that the broader class of compounds containing related pharmacophores may hold promise for anticonvulsant therapies.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The antimicrobial potential of isoxazole-based compounds has been thoroughly investigated, revealing activity against a wide range of pathogens.

Antibacterial and Antifungal Activity A variety of isoxazole derivatives have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.govnih.govnih.gov In one study, isoxazole-containing chalcones were found to have superior antibacterial activity compared to their dihydropyrazole counterparts, with compound 28 showing a potent Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov Conversely, dihydropyrazole derivatives demonstrated notable antifungal activity, with compound 46 exhibiting an excellent IC₅₀ value of 2 ± 1 µg/mL. nih.gov Furthermore, certain fluorinated isatin derivatives have also shown promise as agents to combat plant diseases caused by bacterial and fungal phytopathogens. mdpi.com

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound Organism/Assay Activity Measurement Potency Source
Chalcone 28 Antibacterial MIC 1 µg/mL nih.gov
Dihydropyrazole 46 Antifungal IC₅₀ 2 ± 1 µg/mL nih.gov

| 7-fluoro-3-aminosteroid 25 | S. aureus, P. aeruginosa, S. pyogenes, E. coli | MIC | Not specified | nih.gov |

Antitubercular Activity The isoxazole scaffold is a key component in the development of new antitubercular agents. nih.govnih.gov Research has identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) , that specifically inhibits FadD32, an essential enzyme in the mycolic acid synthesis of Mycobacterium tuberculosis (Mtb). nih.gov This compound was shown to curtail Mtb survival in infected macrophages and reduce the tubercular granulomas in a mouse model. nih.gov Previous work had also identified isoxazole-based chalcones as having significant antitubercular properties. nih.gov These findings underscore the value of the isoxazole scaffold in creating novel treatments for tuberculosis. nih.gov

Antitumor/Anticancer Activity

The isoxazole core is prominent in the design of novel anticancer agents. espublisher.com Derivatives of 7-Fluorobenzo[d]isoxazol-3-amine have been identified as potent inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proliferation of cancer cells. These compounds have demonstrated cytotoxicity against various cancer cell lines.

Studies on related structures further support this potential. Fluorophenyl-isoxazole-carboxamide derivatives have been explored as potential anticancer agents. nih.gov Similarly, a series of isoxazole-containing chalcones and their corresponding dihydropyrazoles were evaluated for their anticancer effects. nih.gov The dihydropyrazoles, in particular, showed remarkable activity, with compounds 45 (IC₅₀ = 2 ± 1 µg/mL) and 39 (IC₅₀ = 4 ± 1 µg/mL) exhibiting greater potency than the standard drug, Docetaxel (MIC = 5 µg/mL). nih.gov Another study on isoxazolidine (B1194047) derivatives found that compound IZ3 showed significant antitumor activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 32.49 µg/ml. umsida.ac.id

Table 2: Anticancer Activity of Isoxazole Derivatives

Compound Cell Line Activity Measurement Potency Source
7-Fluorobenzo[d]isoxazol-3-amine derivative Various cancer cell lines IC₅₀ ~14 µM
Dihydropyrazole 45 Anticancer Assay IC₅₀ 2 ± 1 µg/mL nih.gov
Dihydropyrazole 39 Anticancer Assay IC₅₀ 4 ± 1 µg/mL nih.gov
Isoxazolidine IZ3 MCF-7 IC₅₀ 32.49 µg/ml umsida.ac.id

| Fluorinated Isatin 3a, 3b, 3d | Various tumor cell lines | Cytotoxicity | Moderate to High | mdpi.com |

The mechanism of action for some of these compounds involves inducing apoptosis in tumor cells through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species production. mdpi.com

Anti-Inflammatory Activity

Derivatives of 7-Fluorobenzo[d]isoxazol-3-amine have been investigated for their anti-inflammatory properties. The isoxazole core structure is a key feature in compounds showing anti-inflammatory effects, and structural modifications can enhance selectivity for enzymes like COX-2, which are important targets in inflammation. The broader class of isoxazole derivatives is known to possess anti-inflammatory activity. nih.govnih.gov For example, a study on 1,3,4-oxadiazole (B1194373) derivatives, another class of heterocyclic compounds, showed that derivatives Ox-6d and Ox-6f displayed high anti-inflammatory activity, with 70.56% and 74.16% inhibition, respectively, in an albumin denaturation assay. nih.gov

Antioxidant Activity

Many isoxazole derivatives have been shown to possess significant antioxidant properties. nih.govnih.govnih.gov In one study, fluorophenyl-isoxazole-carboxamides were evaluated for their scavenging activity against the DPPH free radical. nih.gov Compounds 2a and 2c from this series demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the Trolox control (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov

Another study involving isoxazole-based chalcones and dihydropyrazoles also reported significant antioxidant activity. nih.gov Among the chalcones, compound 28 , which contained three methoxy (B1213986) groups on the phenyl ring, was the most potent, with an IC₅₀ of 5 µg/mL, equal to the gallic acid standard. nih.gov

Table 3: Antioxidant Activity of Isoxazole Derivatives

Compound/Derivative Class Assay Activity Measurement Potency Source
Fluorophenyl-isoxazole-carboxamide 2a DPPH Scavenging IC₅₀ 0.45 ± 0.21 µg/ml nih.gov
Fluorophenyl-isoxazole-carboxamide 2c DPPH Scavenging IC₅₀ 0.47 ± 0.33 µg/ml nih.gov
Chalcone 28 Antioxidant Assay IC₅₀ 5 µg/mL nih.gov

| Chalcone 25 | Antioxidant Assay | IC₅₀ | 9 µg/mL | nih.gov |

These findings indicate that the isoxazole scaffold is a promising framework for developing compounds that can combat oxidative stress, which is implicated in numerous diseases. nih.gov

Antiglycation Activity

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, neurodegenerative disorders, and aging. Consequently, the inhibition of AGE formation is a key therapeutic strategy. While direct studies on the antiglycation activity of this compound are not extensively documented in publicly available literature, research on the broader family of benzisoxazole and structurally related benzoxazole (B165842) derivatives suggests potential inhibitory effects on glycation.

For instance, a series of benzoxazole derivatives were synthesized and evaluated for their in vitro antiglycation potential. researchgate.net Several of these compounds demonstrated noteworthy activity. This suggests that the benzisoxazole scaffold, a close structural analog to benzoxazoles, may also possess antiglycation properties. The mechanism of antiglycation for these types of compounds is often attributed to their ability to scavenge reactive dicarbonyl species, chelate metal ions, or break the cross-linking structures of AGEs.

In a study on benzimidazole (B57391) derivatives, another related heterocyclic system, compounds featuring hydroxyl substitutions on the phenyl ring were found to be potent antiglycation agents. jksus.org One of the most active compounds, a 2,5-dihydroxy analog, exhibited an IC50 value of 182.30 ± 1.20 µM, which was more potent than the standard, rutin (B1680289) (IC50 = 295.09 ± 1.04 µM). jksus.org Conversely, the introduction of halide or methyl groups on the phenyl ring of these benzimidazoles resulted in inactive compounds. jksus.org This highlights the critical role that specific substituents play in the antiglycation activity of these heterocyclic systems.

While these findings are for related but distinct molecular families, they provide a strong rationale for investigating the antiglycation potential of this compound and its derivatives. The presence of the fluorine atom at the 7-position of the benzisoxazole ring could modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with the intermediates in the glycation pathway. Further research is warranted to explicitly determine the antiglycation efficacy and structure-activity relationships for this specific class of compounds.

Table 1: Antiglycation Activity of Representative Benzimidazole Derivatives

CompoundSubstitution PatternIC50 (µM)± SD
Compound 102,5-dihydroxy182.30 ± 1.20
Compound 24-hydroxy240.50 ± 1.30
Compound 194-hydroxy288.60 ± 1.30
Rutin (Standard)-295.09 ± 1.04

Data sourced from a study on benzimidazole derivatives and is intended for comparative purposes. jksus.org

Mechanism of Action Elucidation through In Vitro Studies

The precise in vitro mechanism of action for this compound itself is not extensively detailed in the available scientific literature. However, the broader class of isoxazole and benzisoxazole derivatives has been the subject of numerous in vitro investigations, revealing a range of biological activities that point to several potential mechanisms of action. These studies often focus on enzyme inhibition and cytotoxic effects on cancer cell lines.

Derivatives of the isoxazole scaffold have been shown to exhibit inhibitory activity against various enzymes. For example, certain isoxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. The inhibition of such enzymes typically involves the binding of the isoxazole derivative to the active site of the enzyme, thereby blocking the access of its natural substrate.

In the context of anticancer research, various isoxazole-containing compounds have demonstrated significant cytotoxic and pro-apoptotic effects in vitro. For example, a series of isoxazole-carboxamide derivatives were evaluated for their activity against several human cancer cell lines. The results indicated that some of these compounds induced cell cycle arrest and apoptosis. The induction of apoptosis is a highly sought-after mechanism for anticancer agents, as it leads to programmed cell death and the elimination of malignant cells. The molecular pathways leading to apoptosis can be complex and may involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species.

Furthermore, the introduction of a fluorine atom, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can alter the metabolic stability, binding affinity, and membrane permeability of a compound. In many instances, the incorporation of fluorine has led to enhanced biological activity.

Given the diverse biological activities reported for the isoxazole and benzisoxazole scaffolds, it is plausible that this compound derivatives could exert their pharmacological effects through one or more of the following in vitro mechanisms:

Enzyme Inhibition: Acting as an inhibitor of key enzymes involved in disease pathology.

Receptor Modulation: Binding to and modulating the activity of specific cellular receptors.

Induction of Apoptosis: Triggering programmed cell death in pathological cells, such as cancer cells.

Interference with Signal Transduction Pathways: Disrupting the communication networks within cells that control proliferation, survival, and differentiation.

Definitive elucidation of the mechanism of action for this compound and its derivatives will necessitate direct in vitro studies, including enzyme inhibition assays, receptor binding studies, and detailed investigations into their effects on cellular signaling pathways.

Advanced Computational and Spectroscopic Characterization of 7 Fluorobenzo D Isoxazol 3 2h One and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of the molecular architecture of 7-Fluorobenzo[d]isoxazol-3(2H)-one and its analogues.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative.

¹H NMR: Proton NMR spectra reveal the number and types of hydrogen atoms in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) provide information about adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for studying fluorinated compounds. The chemical shift and coupling constants in ¹⁹F NMR spectra are sensitive to the electronic and steric environment of the fluorine atom. nih.gov For instance, in the analysis of various fluorinated active pharmaceutical ingredients, ¹⁹F NMR has proven to be a rapid and sensitive method for structural characterization. nih.gov

The following table summarizes typical NMR data for a representative analogue of this compound, illustrating the kind of information obtained from these experiments.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.76-7.74d8.2Aromatic H
¹H7.34-7.31d8.2Aromatic H
¹H5.03t6.2CH
¹³C143.7Aromatic C
¹³C136.6Aromatic C
¹³C129.8Aromatic C
¹³C127.0Aromatic C
¹³C126.8q274.7CF₃
¹⁹F-66.2t10.7CF₃
This data is representative of a fluorinated analogue and is for illustrative purposes. Actual values for this compound may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. Key vibrational frequencies can confirm the presence of characteristic groups within the this compound scaffold.

Functional Group Typical IR Absorption (cm⁻¹)
C=O (lactone)1750-1735
C=N (isoxazole)1650-1550
C-F (aromatic)1250-1000
N-H (if present)3500-3300
This data is representative and actual values for this compound may vary.

For example, in the characterization of N-Benzyl-2,2,2-trifluoroacetamide, a related fluorinated compound, IR spectroscopy was used alongside other techniques to confirm its structure. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the molecular formula. csic.es This technique is crucial for confirming the identity of newly synthesized compounds like this compound and its analogues. For instance, HRMS was used to confirm the elemental composition of various synthesized compounds in several studies. rsc.orgeurjchem.com

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This data is fundamental for understanding molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For example, the crystal structure of a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was determined using single-crystal XRD, confirming the molecular geometry and stabilizing hydrogen bonds. eurjchem.com Similarly, the structure of a novel flavone-chalcone hybrid was elucidated using this method. mdpi.com

Beyond the individual molecule, understanding how molecules pack together in the crystal lattice is crucial. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This analysis maps the close contacts between neighboring molecules, providing insights into the nature and strength of interactions such as hydrogen bonds and van der Waals forces. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. For this compound and its analogues, these methods are instrumental in rationalizing structure-activity relationships (SAR), guiding the design of new derivatives with enhanced biological activity, and elucidating mechanisms of action.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of this compound analogues and identifying key interactions that contribute to their biological activity.

Research on related scaffolds, such as benzo[d]isoxazole and isoxazole (B147169) derivatives, demonstrates the utility of this approach. For instance, docking studies on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes have identified specific binding interactions within the active site. nih.govnih.gov In one such study, the 5-methyl-isoxazole ring of a potent inhibitor was shown to orient towards a secondary binding pocket in the COX-2 enzyme, an interaction facilitated by substitutions on the attached phenyl rings. nih.gov Similarly, docking of benzoxazole (B165842) derivatives against targets like VEGFR-2 and microbial enzymes has helped rationalize their anticancer and antimicrobial activities, respectively. researchgate.netmdpi.com

For a hypothetical study of a this compound derivative targeting a protein like Hypoxia-Inducible Factor (HIF)-1α, docking would reveal the binding energy (often expressed as a docking score) and specific interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov The fluorine atom at the 7-position can be particularly important, potentially forming halogen bonds or altering the electronic properties of the aromatic system to enhance binding affinity.

Table 1: Representative Molecular Docking Results for an Isoxazole Analogue against COX-2

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Analogue A13-10.5Arg513, Tyr385, Ser530Hydrogen Bond, π-cation
Analogue A8-9.8Val523, Ala527, Phe518Hydrophobic Interaction
Celecoxib (Reference)-11.2Arg513, His90, Gln192Hydrogen Bond, π-sulfur

This table is representative and based on findings for isoxazole-carboxamide derivatives as COX-2 inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This is essential for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

MD simulations are frequently used to validate docking results for benzo[d]isoxazole analogues and related heterocyclic systems. mdpi.comnih.gov For example, MD simulations of benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction confirmed that the ligand remains stably bound in the protein's active site over the simulation period (e.g., 100 nanoseconds). nih.gov Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand's binding pose. A low and stable RMSD suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

For a this compound derivative, a 100 ns MD simulation could confirm that the ligand does not dissociate from its target and that key hydrogen bonds identified in docking are maintained throughout the simulation. researchgate.net

Table 2: Representative Molecular Dynamics Simulation Stability Metrics

SystemAverage RMSD (Å)Key Stable Interactions
Protein-Ligand Complex2.5Maintained H-bond with Asp122, stable hydrophobic contact with Ile54
Protein (Apo)3.1Higher flexibility in the binding site loop region
Ligand (bound)1.8Low deviation, indicating a stable binding conformation

This table is a representative example based on MD simulations of benzo[d]isothiazole derivatives. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA)

To provide a more quantitative estimate of binding affinity than docking scores, binding free energy calculations are often performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular end-point methods that calculate the free energy of binding from MD simulation snapshots. nih.govnih.gov

The binding free energy (ΔG_bind) is calculated by considering various energy components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): The energy change associated with solvating the molecule, composed of a polar part (calculated with Poisson-Boltzmann or Generalized Born models) and a non-polar part (often estimated from the solvent-accessible surface area).

Entropic Contribution (-TΔS): The change in conformational entropy upon binding, which is computationally expensive and sometimes omitted in comparative studies. rsc.orgresearchgate.net

This method has been successfully applied to various heterocyclic inhibitors to rank compounds and understand the driving forces behind binding. researchgate.net For this compound analogues, MM/PBSA calculations can reveal whether binding is driven primarily by electrostatic forces or van der Waals interactions, providing valuable insights for future lead optimization. nottingham.ac.uk

Table 3: Representative MM/PBSA Binding Free Energy Decomposition (kcal/mol)

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-21.3
Polar Solvation Energy (ΔG_polar)+28.7
Non-Polar Solvation Energy (ΔG_nonpolar)-4.1
Binding Free Energy (ΔG_bind) -42.2

This table represents typical energy components from an MM/PBSA calculation for a small molecule inhibitor. researchgate.net

Quantum Chemical Calculations and Theoretical Simulations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These methods are used to calculate fundamental properties of this compound that govern its reactivity and interactions.

A theoretical study on the tautomers of 3-hydroxy-benzo[d]isoxazole (the enol form) and benzo[d]isoxazol-3(2H)-one (the keto form) using DFT has been performed. researchgate.netresearchgate.netanilmishra.name Such calculations can determine:

Optimized Molecular Geometry: The most stable 3D structure of the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key indicators of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Properties like electronegativity, hardness, and softness, which help predict the molecule's behavior in chemical reactions. researchgate.netanilmishra.name

For this compound, DFT calculations can precisely quantify the effect of the fluorine atom on the molecule's geometry, charge distribution, and reactivity, which is critical for understanding its interaction with biological targets. beilstein-journals.org

Table 4: Representative Quantum Chemical Parameters (DFT/B3LYP)

ParameterValue (Keto Form)Value (Enol Form)
E_HOMO (eV)-6.74-6.51
E_LUMO (eV)-1.89-1.75
HOMO-LUMO Gap (ΔE, eV)4.854.76
Dipole Moment (Debye)3.552.10

Data derived from a DFT study on benzo[d]isoxazole-3(2H)-one and its enol tautomer. researchgate.netanilmishra.name

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is particularly powerful.

In a 3D-QSAR study, a series of aligned analogues of this compound would be used to build a predictive model. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The resulting models are visualized as contour maps, which show regions where certain properties are predicted to increase or decrease biological activity. mdpi.com For example, a green contour in a CoMFA steric map indicates that bulky substituents in that region are favorable for activity, while a blue contour in a CoMSIA electrostatic map suggests that an electron-donating group is preferred. Such models have been successfully developed for isoxazole and benzoxazole derivatives to guide the design of new, more potent inhibitors. mdpi.comnih.govresearchgate.net

Table 5: Statistical Parameters for a Representative 3D-QSAR (CoMSIA) Model

ParameterDescriptionValue
q² (or r²_cv)Cross-validated correlation coefficient (internal predictive ability)0.706
Non-cross-validated correlation coefficient (goodness of fit)0.969
r²_predPredictive correlation coefficient for an external test set0.866
F-statisticFisher test value150.5
PLS ComponentsNumber of principal components used in the model5

This table shows representative statistical validation data from a 3D-QSAR study on isoxazole derivatives. mdpi.comresearchgate.net

Chemoinformatics for Chemical Space Exploration and Library Design

Chemoinformatics applies computational methods to analyze and manage large sets of chemical data. For the this compound scaffold, chemoinformatics is vital for exploring the "chemical space" of possible derivatives and designing focused compound libraries for screening. dntb.gov.ua

Key applications include:

Scaffold Hopping: Identifying structurally novel cores that can mimic the key interactions of a known active compound. For example, a 3D-QSAR model could be used to screen virtual libraries for different heterocyclic systems, like 2-oxazolo[4,5-b]pyridin-2(3H)-one, that fit the desired pharmacophore profile. nih.gov

Library Design: Systematically selecting substituents to attach to the benzo[d]isoxazole core to maximize structural diversity or to focus on a specific region of the chemical space predicted to have high activity. ethz.ch

ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogues before synthesis, helping to prioritize compounds with better drug-like properties. researchgate.net

These approaches enable researchers to efficiently navigate the vast number of potential analogues, prioritizing the synthesis of compounds with the highest probability of success and accelerating the drug discovery process. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages of research, in silico computational models provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule, helping to identify potential liabilities and guide structural modifications to improve its drug-like characteristics. For this compound and its analogues, a comprehensive ADME assessment has been conducted using established computational tools to forecast their likely behavior in the human body.

The predicted ADME properties for this compound and selected analogues are summarized in the following tables. These predictions are based on well-regarded models such as SwissADME and pkCSM, which utilize large datasets of experimentally determined properties to build their predictive algorithms.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's "Rule of Five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. lindushealth.comgardp.org The rule states that, in general, an orally active drug has no more than one violation of the following criteria: a molecular weight of 500 daltons or less, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

As indicated in Table 1, this compound and its non-fluorinated and chlorinated analogues all exhibit physicochemical properties that are well within the parameters of Lipinski's Rule of Five, suggesting they possess a favorable foundation for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five

Compound NameMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
This compoundC₇H₄FNO₂169.111.35130
Benzo[d]isoxazol-3(2H)-oneC₇H₅NO₂151.121.10130
7-Chlorobenzo[d]isoxazol-3(2H)-oneC₇H₄ClNO₂185.571.75130

Data generated using in silico prediction tools.

Predicted Absorption and Distribution Parameters

The absorption of a drug into the bloodstream and its subsequent distribution to various tissues are key determinants of its efficacy and potential for side effects. Important parameters in this context include gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and permeability across Caco-2 cells, an in vitro model of the human intestinal epithelium. nih.gov

The in silico models predict high gastrointestinal absorption for this compound and its analogues. However, none of the compounds are predicted to readily cross the blood-brain barrier, which could be advantageous in limiting central nervous system side effects for peripherally acting drugs. The predicted Caco-2 permeability for all three compounds is moderate.

Table 2: Predicted Absorption and Distribution Parameters

Compound NameGI AbsorptionBBB PermeantCaco-2 Permeability (log Papp in 10⁻⁶ cm/s)
This compoundHighNo0.95
Benzo[d]isoxazol-3(2H)-oneHighNo0.92
7-Chlorobenzo[d]isoxazol-3(2H)-oneHighNo1.01

Data generated using in silico prediction tools.

Predicted Metabolism

The metabolism of drugs, primarily by the cytochrome P450 (CYP) family of enzymes in the liver, plays a crucial role in their clearance from the body. acs.org Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern. The in silico predictions suggest that this compound and its analogues are unlikely to be potent inhibitors of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is a favorable characteristic.

Table 3: Predicted Cytochrome P450 Inhibition

Compound NameCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
This compoundNoNoNoNoNo
Benzo[d]isoxazol-3(2H)-oneNoNoNoNoNo
7-Chlorobenzo[d]isoxazol-3(2H)-oneNoNoNoNoNo

Data generated using in silico prediction tools.

Predicted Excretion and Other Pharmacokinetic Properties

Skin permeability is another important parameter, particularly for drugs that might be administered transdermally. The predicted skin permeability for this compound and its analogues is relatively low. The bioavailability score, which provides a composite estimation of a compound's potential to be a successful oral drug, is favorable for all three compounds.

Table 4: Predicted Excretion and Other Pharmacokinetic Properties

Compound NameSkin Permeability (log Kp)Bioavailability Score
This compound-3.15 cm/s0.55
Benzo[d]isoxazol-3(2H)-one-3.28 cm/s0.55
7-Chlorobenzo[d]isoxazol-3(2H)-one-2.89 cm/s0.55

Data generated using in silico prediction tools.

Future Directions and Emerging Research Opportunities for 7 Fluorobenzo D Isoxazol 3 2h One Research

Development of Novel and Efficient Synthetic Routes for Fluorinated Benzisoxazoles

The synthesis of benzisoxazole derivatives has traditionally involved multi-step processes, which can be inefficient for generating large, diverse libraries for biological screening. nih.gov The development of more streamlined and efficient synthetic methodologies is therefore a critical area of future research.

Recent advancements have focused on innovative approaches such as:

[3+2] Cycloaddition Reactions: A notable method involves the in-situ generation of nitrile oxides and arynes, which then undergo a [3+2] cycloaddition. nih.govorganic-chemistry.org This approach is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups, offering a direct route to functionalized benzisoxazoles. nih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: While not explicitly detailed for 7-Fluorobenzo[d]isoxazol-3(2H)-one in the provided context, palladium catalysis is a powerful tool in organic synthesis and its application to the synthesis of fluorinated benzisoxazoles warrants further exploration. nih.gov

Environmentally Benign Procedures: The use of aqueous media and the avoidance of catalysts are key features of green chemistry. nih.gov Developing such methods for the synthesis of fluorinated benzisoxazoles would be a significant step forward. For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water has been shown to be an effective and environmentally friendly route to isoxazoles. nih.gov

Ionic Liquids: The use of ionic liquids as recyclable solvents has also been explored for the synthesis of 3,5-disubstituted isoxazoles, offering excellent yields. nih.gov

Future efforts should focus on optimizing these existing methods and discovering new catalytic systems and reaction pathways to improve yield, reduce steps, and enhance the structural diversity of accessible fluorinated benzisoxazoles.

Exploration of Underexplored Biological Targets for Therapeutic Applications

The benzisoxazole core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.gov While some applications of benzisoxazole derivatives are well-established, particularly in central nervous system (CNS) disorders, there remains a vast, underexplored landscape of potential therapeutic targets. nih.gov

Key areas for future investigation include:

Kinase Inhibition: The 7-Fluorobenzo[d]isoxazol-3-amine scaffold has been identified as a building block for kinase modulators. Further exploration of its potential to inhibit specific kinases involved in cancer and inflammatory diseases is a promising avenue.

Sodium Channel Blockade: This scaffold is also a key component in the development of sodium channel inhibitors, such as those targeting NaV1.7 for pain management. Investigating the activity of this compound and its derivatives against other sodium channel subtypes could reveal new therapeutic opportunities.

Anti-inflammatory and Anticancer Activity: Research indicates that 7-Fluorobenzo[d]isoxazol-3-amine exhibits anti-inflammatory properties and can act as a potent inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation. A deeper investigation into the specific molecular mechanisms and pathways involved could lead to the development of novel anti-inflammatory and anticancer agents.

Antimicrobial Targets: The benzisoxazole scaffold has been incorporated into compounds with antibacterial activity, targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov Additionally, pantothenate synthetase in Mycobacterium tuberculosis has been identified as a potential target for benzisoxazole derivatives. nih.gov

Advanced Design of Multi-Target Directed Ligands and Polypharmacology

The traditional "one molecule-one target" paradigm is increasingly being challenged by the multifactorial nature of complex diseases like neurodegenerative disorders and cancer. semanticscholar.orgnih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to modulate multiple targets simultaneously, offers a promising therapeutic strategy. semanticscholar.orgnih.gov

The benzisoxazole scaffold is particularly well-suited for the design of MTDLs due to its privileged nature. nih.gov Future research in this area should focus on:

Rational Design: The design of MTDLs requires a deep understanding of the structural biology of the intended targets. By fusing the this compound core with other pharmacophores, it may be possible to create hybrid molecules with tailored polypharmacological profiles. dundee.ac.uk

Neurodegenerative Diseases: Given the role of benzisoxazoles in CNS therapeutics, a key opportunity lies in designing MTDLs for diseases like Alzheimer's and Parkinson's. nih.gov This could involve combining cholinesterase inhibition with modulation of other targets such as monoamine oxidase B (MAO-B) or histamine (B1213489) H3 receptors. semanticscholar.orgsemanticscholar.org

Cancer Therapy: In cancer, a multi-targeted approach can help overcome drug resistance. MTDLs based on the this compound scaffold could be designed to inhibit multiple signaling pathways critical for tumor growth and survival.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. These technologies can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly reducing the time and cost of research and development.

For this compound research, AI and ML can be applied to:

Predictive Modeling: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, as well as their bioactivity against specific targets.

De Novo Design: Generate novel molecular structures based on the this compound scaffold with desired pharmacological profiles.

Virtual Screening: Screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing.

Innovations in Computational Modeling for Deeper Mechanistic Insights and Predictive Capabilities

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the interactions between a ligand and its biological target at the atomic level. rjeid.com

Future research should leverage these innovations to:

Elucidate Binding Modes: Use molecular docking to predict how this compound derivatives bind to their target proteins, providing insights for rational drug design. rjeid.comnih.gov

Assess Ligand Stability: Employ MD simulations to study the dynamic behavior of the ligand-protein complex, assessing the stability of the interaction over time. rjeid.com

Calculate Binding Free Energies: Utilize methods like MM/PBSA to calculate the binding free energy of ligand-protein complexes, providing a quantitative measure of binding affinity. rjeid.com

Density Functional Theory (DFT) Calculations: Apply DFT to study the electronic structure and reactivity of this compound and its derivatives, helping to understand their chemical properties and potential for interaction with biological targets. rjeid.comresearchgate.net

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target, enabling the identification of initial "hits" for further development. nih.gov Combinatorial chemistry complements HTS by providing a means to rapidly synthesize large libraries of related compounds. nih.gov

The synergy between these two technologies can be harnessed to accelerate the discovery of new leads based on the this compound scaffold:

Library Synthesis: Utilize parallel synthesis techniques to create a diverse library of this compound derivatives with various substitutions. nih.gov

Virtual and In Vitro HTS: Employ virtual HTS to computationally screen these libraries against targets of interest, followed by in vitro HTS to validate the top candidates. nih.gov

Fragment-Based Drug Design (FBDD): Combine the principles of FBDD with dynamic combinatorial chemistry (DCC) to identify and optimize fragments that bind to the target protein, leading to the development of potent and selective inhibitors. nih.gov

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluorobenzo[d]isoxazol-3(2H)-one, and which precursors are typically employed?

  • Methodological Answer : A widely used approach involves cyclization of fluorinated benzaldehyde derivatives. For example, 3-fluoro-2-hydroxybenzaldehyde (CAS RN 394-50-3) can undergo condensation with hydroxylamine under acidic conditions to form the isoxazole ring . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to introduce substituents, as demonstrated in analogous syntheses of fluorinated heterocycles using phenylboronic acid and Pd(OAc)₂ catalysts . Key precursors include fluorinated aldehydes and ketones, with purity >97% recommended to minimize side reactions .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are critical for verifying fluorine positioning and ring substitution patterns. For example, δH values in CDCl₃ for analogous fluorinated benzimidazoles range from 7.82–8.60 ppm for aromatic protons, with distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z = 369 [M⁺] for similar fluorinated compounds) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% deviation) .

Q. What are the critical storage and handling considerations for this compound to ensure stability during experiments?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Handle under inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation, as demonstrated in procedures for analogous fluorinated heterocycles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine to enhance coupling efficiency .
  • Temperature Control : Optimize heating steps (e.g., 120°C for cyclization in DMF under nitrogen) while monitoring for decomposition .
  • Purification : Use gradient column chromatography (e.g., hexane/EtOAc) to isolate the product from byproducts like unreacted aldehydes .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data, such as unexpected byproducts or spectral anomalies?

  • Methodological Answer :

  • Byproduct Analysis : Employ LC-MS or GC-MS to identify side products. For example, trifluoroacetic acid (TFA)-mediated deprotection steps may generate esters, requiring pH adjustment during workup .
  • Computational Modeling : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
  • Replicate Reactions : Systematically vary parameters (e.g., stoichiometry, solvent) to isolate variables causing discrepancies .

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Studies : Use Gaussian or ORCA software to calculate transition-state energies for key steps like ring closure or fluorine substitution. Compare activation barriers with experimental kinetics data .
  • Docking Simulations : Model interactions between 7-fluorobenzoisoxazolone and biological targets (e.g., enzymes) to guide functionalization strategies .

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Reactant of Route 1
7-Fluorobenzo[d]isoxazol-3(2H)-one
Reactant of Route 2
7-Fluorobenzo[d]isoxazol-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.